molecular formula C50H67N11O10S2 B12105807 H-DL-Phe-DL-Cys(1)-DL-Phe-DL-N(Me)Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-xiThr-NH2

H-DL-Phe-DL-Cys(1)-DL-Phe-DL-N(Me)Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-xiThr-NH2

Cat. No.: B12105807
M. Wt: 1046.3 g/mol
InChI Key: XQOMHPQXEDJCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Phe-DL-Cys(1)-DL-Phe-DL-N(Me)Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-xiThr-NH2 is a useful research compound. Its molecular formula is C50H67N11O10S2 and its molecular weight is 1046.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C50H67N11O10S2

Molecular Weight

1046.3 g/mol

IUPAC Name

10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-14-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C50H67N11O10S2/c1-28(62)41(43(53)64)59-47(68)39-27-73-72-26-38(57-44(65)34(52)22-30-14-6-4-7-15-30)46(67)56-37(23-31-16-8-5-9-17-31)50(71)61(3)40(24-32-25-54-35-19-11-10-18-33(32)35)48(69)55-36(20-12-13-21-51)45(66)60-42(29(2)63)49(70)58-39/h4-11,14-19,25,28-29,34,36-42,54,62-63H,12-13,20-24,26-27,51-52H2,1-3H3,(H2,53,64)(H,55,69)(H,56,67)(H,57,65)(H,58,70)(H,59,68)(H,60,66)

InChI Key

XQOMHPQXEDJCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O

Origin of Product

United States

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